

Introduction: The Strategic Value of a Differen

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Compound of Interest

Compound Name: 5-Chloro-2-iodo-3-methoxy pyrazine

Cat. No.: B11845576

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The pyrazine ring is a privileged scaffold in drug discovery, prized for its unique electronic properties and its ability to act as a hydrogen bond acceptor. Within this class, **5-Chloro-2-iodo-3-methoxy pyrazine** (CAS No. 476623-12-8) emerges as a highly versatile and strategic intermediate for medicinal chemistry. The iodo atom—provides a platform for sequential and regioselective functionalization, enabling the rapid exploration of chemical space.

The chloro and methoxy groups are frequently employed in drug design to modulate a compound's physicochemical properties and its interactions with biological targets. The differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more labile than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference allows for selective elaboration at the 2-position via reactions like Suzuki-Miyaura coupling, while leaving the 5-chloro position intact for subsequent functionalization, and procurement of this valuable building block for professionals in pharmaceutical research and development.

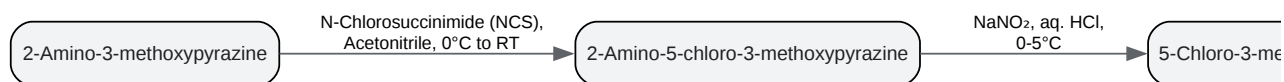
Physicochemical and Structural Properties

A clear understanding of the fundamental properties of **5-Chloro-2-iodo-3-methoxy pyrazine** is essential for its effective use in synthesis. The key de

Property	Value
CAS Number	476623-12-8
Molecular Formula	C ₅ H ₄ ClIN ₂ O
Molecular Weight	269.46 g/mol
IUPAC Name	5-chloro-2-iodo-3-methoxy pyrazine
Canonical SMILES	COC1=NC(I)=C(N=C1)Cl
MDL Number	MFCD09909689

Synthetic Pathways: A Representative Protocol

While multiple synthetic routes can be envisioned, a common and logical approach to **5-Chloro-2-iodo-3-methoxy pyrazine** involves a multi-step sequential synthesis. A plausible pathway based on established heterocyclic chemistry transformations, including electrophilic chlorination and a Sandmeyer-type iodination.



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Caption: A plausible synthetic workflow for **5-Chloro-2-iodo-3-methoxy pyrazine**.

Experimental Protocol: Synthesis of 5-Chloro-2-iodo-3-methoxy pyrazine

This protocol describes a three-step synthesis from 2-amino-3-methoxy pyrazine. The procedures are adapted from standard methodologies for the synthesis of

Step 1: Synthesis of 2-Amino-5-chloro-3-methoxypyrazine

- Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-3-methoxypyrazine.
- Dissolution: Add anhydrous acetonitrile (10 mL per gram of starting material) and stir to dissolve. Cool the mixture to 0°C using an ice-water bath.
- Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography.
- Work-up: Upon completion, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
- Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography to yield the desired 2-amino-5-chloro-3-methoxypyrazine.

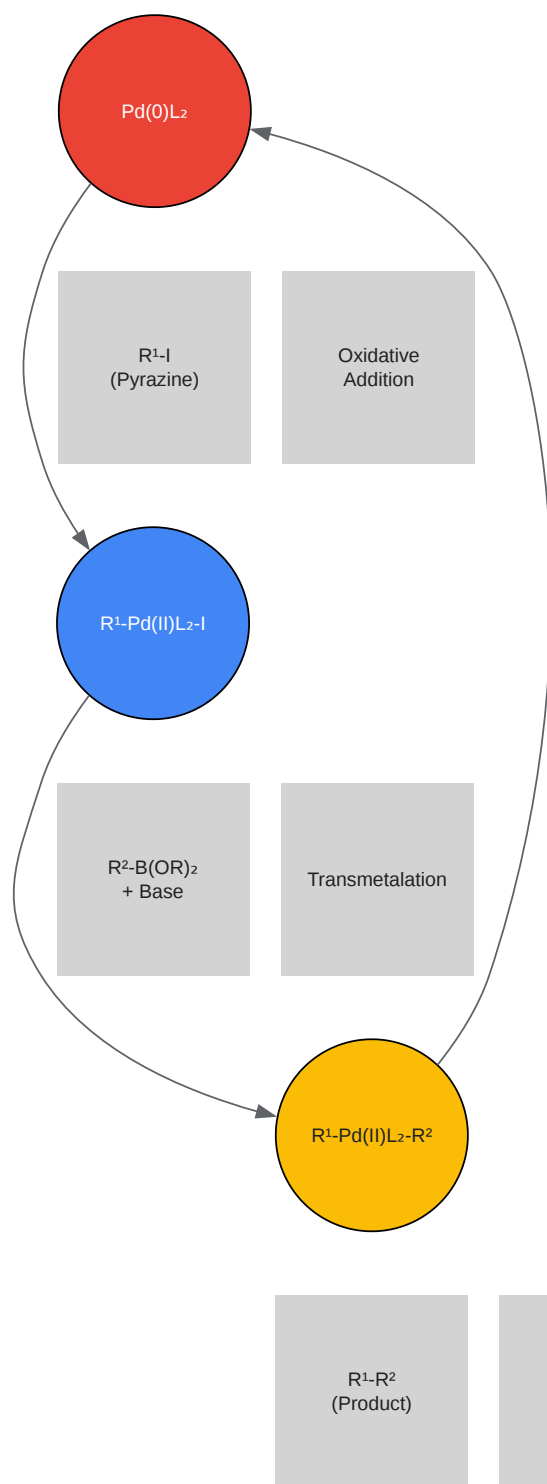
Step 2 & 3: Diazotization and Iodination (Sandmeyer Reaction)

- Diazotization: To a flask containing the 2-amino-5-chloro-3-methoxypyrazine (1.0 eq) from the previous step, add 6M hydrochloric acid and cool to 0-5°C. Stir for 30-45 minutes at this temperature to form the diazonium salt intermediate.
- Iodination: In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water and cool to 0°C. Slowly add the cold diazonium salt solution to the KI solution.
- Reaction Completion: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
- Extraction & Purification: Extract the mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 5-chloro-2-iodo-3-methoxypyrazine, can be purified by column chromatography or recrystallization to yield the final product.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of **5-Chloro-2-iodo-3-methoxypyrazine** is as a substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis. The significant difference in bond dissociation energy between the C-I and C-Cl bonds allows for highly selective cross-coupling.

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-I bond, transmetalation with the activated boronic acid derivative, and reductive elimination.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki Coupling at the 2-Position

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **5-Chloro-2-iodo-3-methoxypyrazine** with a gene

- Vessel Setup: In a Schlenk flask or microwave vial, combine **5-Chloro-2-iodo-3-methoxypyrazine** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq)

- Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).
- Solvent & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the resulting mixture by bubbling.
- Reaction: Heat the reaction mixture to 80-100°C under a nitrogen or argon atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]
- Work-up: Cool the reaction mixture to room temperature and dilute it with water.
- Extraction & Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry, flash column chromatography on silica gel to obtain the 2-aryl-5-chloro-3-methoxy pyrazine derivative.

Market Overview: Suppliers and Pricing

5-Chloro-2-iodo-3-methoxy pyrazine is a specialized chemical intermediate available from several fine chemical suppliers. Pricing is subject to market conditions.

Supplier	Website
SuZhou ShiYa Biopharmaceuticals, Inc.	N/A
Lanzhou Kangyuxin Biotechnology Co., Ltd.	N/A
Shanghai Haohong Pharmaceutical Co., Ltd.	N/A
Hangzhou MolCore BioPharmatech Co., Ltd.	N/A
A2B Chem	https://www.a2bchem.com/
AChemBlock	https://www.achemblock.com/

Note: Pricing for specialty intermediates is typically provided upon request (POR) and depends on the quantity and purity required.

Conclusion

5-Chloro-2-iodo-3-methoxy pyrazine stands out as a high-value intermediate for drug discovery and development. Its pre-installed chloro and methoxy substituents provide a clear and reliable handle for sequential, regioselective synthetic diversification. The ability to perform selective Suzuki-Miyaura cross-coupling and heteroaryl structures. By leveraging the established chemistry outlined in this guide, researchers can efficiently incorporate this versatile intermediate into their synthetic routes.

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